methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate
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Overview
Description
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinate ester linked to a tetrahydroindazole moiety
Mechanism of Action
Target of Action
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate, also known as methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)pyridine-3-carboxylate, is a compound that has been synthesized from cyclic β-keto esters Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a significant role in various cellular processes, including cell cycle regulation and response to stress .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .
Biochemical Pathways
Given that indazole derivatives can inhibit certain kinases , it can be inferred that the compound may affect various signaling pathways regulated by these kinases. These could include pathways involved in cell cycle regulation, apoptosis, and response to stress .
Result of Action
Given that indazole derivatives can inhibit certain kinases , it can be inferred that the compound may have effects on various cellular processes regulated by these kinases. These could include effects on cell cycle progression, apoptosis, and response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate typically involves the condensation of nicotinic acid derivatives with tetrahydroindazole intermediates. One common method involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with tetrahydroindazole under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro groups to amines, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic attack.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Indazole: A structurally related compound with similar biological activities.
Nicotinic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.
Tetrahydroindazole Derivatives: Compounds with variations in the tetrahydroindazole structure.
Uniqueness
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is unique due to its combined structural features of nicotinate and tetrahydroindazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 6-(4,5,6,7-tetrahydroindazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(15-8-11)17-12-5-3-2-4-10(12)9-16-17/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCYUXDUVPKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C3=C(CCCC3)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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